1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFPMSOFRQGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, known by its CAS number 1797897-34-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 362.4 g/mol
The structure consists of a dimethoxybenzyl moiety and a tetrazole ring, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives. The incorporation of the tetrazole ring in the structure of this compound suggests it may exhibit significant cytotoxicity against various cancer cell lines.
A study evaluating similar tetrazole compounds reported promising results in inhibiting cell proliferation in cancer models, particularly through the modulation of key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
In addition to antitumor effects, compounds containing similar structural motifs have demonstrated anti-inflammatory activities. The presence of methoxy groups is often associated with enhanced anti-inflammatory effects due to their ability to modulate inflammatory mediators .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting pathways critical for tumor growth.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and cancer progression, altering their activity.
Table 1: Summary of Biological Activities
Study Insights
In a study examining related compounds, it was found that modifications to the tetrazole structure significantly influenced biological activity. For example, compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . This suggests that further optimization of this compound could lead to more potent derivatives.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and alter electronic interactions compared to electron-withdrawing halogens (e.g., fluoro, chloro) in analogs .
- Melting Points : Halogenated analogs exhibit higher melting points (e.g., 268–270°C for 2,4-difluorophenyl derivative), likely due to stronger intermolecular forces (e.g., halogen bonding). The target compound’s dimethoxy groups may reduce crystallinity, lowering its melting point relative to halogenated analogs .
- Synthetic Accessibility: Yields for halogenated analogs range from 56% to 98%, suggesting efficient synthetic routes.
Urea Derivatives with Thiazole and Piperazine Moieties
reports urea compounds with thiazole-piperazine scaffolds, such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a). These compounds exhibit higher molecular weights (~484–602 Da) due to extended heterocyclic systems, contrasting with the target compound’s simpler structure (~420 Da estimated).
Key Comparisons :
- Pharmacokinetics : The target compound’s lower molecular weight and lack of a hydrophilic piperazine-thiazole system may improve membrane permeability but reduce target specificity compared to ’s analogs .
- The target compound’s tetrazole and dimethoxy groups may favor hypoglycemic or antihypertensive effects, as seen in related urea-tetrazole analogs .
Tetrazole-Urea Compounds with Trifluoromethyl Groups
and highlight compounds like 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (99+% purity) and substituted ureas with trifluoromethylquinoline-tetrazole groups.
Key Comparisons :
- The target compound’s dimethoxy groups balance lipophilicity (logP ~2.5–3.0 estimated), favoring oral bioavailability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation, requiring structural optimization for prolonged half-life .
Carbamate and Urea-Tetrazole Hybrids
describes carbamate-urea-tetrazole hybrids (e.g., compounds 10a-e and 11a-e) with quinoline moieties.
Key Comparisons :
- Mechanistic Diversity: The quinoline moiety in ’s compounds may confer DNA intercalation or topoisomerase inhibition, absent in the target compound. The target’s dimethoxybenzyl group could instead modulate adrenergic or adenosine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
